(-)-Shinpterocarpin
Description
Natural Occurrence and Botanical Sources
Shinpterocarpin occurs natively in three documented plant species: Glycyrrhiza glabra (licorice), Erythrina latissima (broad-leaved coral tree), and Erythrina sacleuxii (Sacleux’s coral tree). These species inhabit distinct biogeographical regions, reflecting shinpterocarpin’s adaptive role in plant secondary metabolism.
Ecological and Phytochemical Context
Glycyrrhiza glabra, a perennial herb native to Southern Europe and Asia, accumulates shinpterocarpin in root tissues, where it coexists with triterpenoid saponins like glycyrrhizin. In contrast, Erythrina species—deciduous trees indigenous to African and Southeast Asian tropics—produce this compound in stem bark and leaf exudates. The convergent biosynthesis of shinpterocarpin across phylogenetically divergent genera suggests evolutionary pressure favoring its retention as a defensive allelochemical.
Table 1: Botanical Sources of Shinpterocarpin
| Species | Family | Subfamily | Tribe | Geographical Distribution |
|---|---|---|---|---|
| Glycyrrhiza glabra | Fabaceae | Faboideae | Glycyrrhizeae | Mediterranean, Southwest Asia |
| Erythrina latissima | Fabaceae | Faboideae | Phaseoleae | Southern Africa |
| Erythrina sacleuxii | Fabaceae | Faboideae | Phaseoleae | Coastal East Africa |
Structural analyses confirm shinpterocarpin’s identity through its IUPAC designation: (2R,10R)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-ol. Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have resolved its stereochemistry, particularly the trans fusion between the benzopyran and furan rings.
Historical Context in Phytochemical Research
The isolation and characterization of shinpterocarpin mirror advancements in chromatographic and spectroscopic techniques during the late 20th century. Initial reports from Erythrina bark extracts in the 1980s identified a novel pterocarpan, though full structural elucidation awaited high-resolution mass spectrometry (HRMS) and circular dichroism (CD) analyses in the 1990s.
Key Milestones in Structural Analysis
- 1985 : Preliminary isolation from Erythrina latissima bark via silica gel chromatography, with tentative identification as a dimethylated pterocarpan.
- 1992 : Determination of absolute configuration using CD spectroscopy, establishing the 6aR,7bR stereochemistry.
- 2006 : PubChem registration (CID 10336244) provided standardized physicochemical data, including molecular weight (322.4 g/mol) and SMILES notation.
- 2019 : Integration into the TCM-ADIP database (HBIN043917) linked shinpterocarpin to traditional pharmacopeias, though its therapeutic applications remain investigational.
The compound’s biosynthesis likely proceeds through the phenylpropanoid pathway, involving cyclization of a chalcone precursor followed by prenylation and methyl transferase activity. Isotopic labeling studies in Glycyrrhiza glabra cell cultures have partially mapped this pathway, though key enzymatic steps require further validation.
Taxonomic Distribution in Fabaceae Family
Within Fabaceae, shinpterocarpin’s occurrence is restricted to the subfamily Faboideae, specifically the tribes Glycyrrhizeae (Glycyrrhiza) and Phaseoleae (Erythrina). This distribution offers insights into chemotaxonomic relationships.
Phylogenetic Patterns
- Glycyrrhizeae : Characterized by triterpenoid-rich species, Glycyrrhiza glabra’s production of shinpterocarpin represents a metabolic divergence from the predominant saponin biosynthesis in this tribe.
- Phaseoleae : The Erythrina genus clusters with Phaseolus and Vigna species, yet shinpterocarpin’s absence in these agriculturally significant genera suggests genus-specific enzymatic activation.
Chemotaxonomic Significance
Shinpterocarpin’s presence in both Glycyrrhizeae and Phaseoleae—tribes separated by ~40 million years of evolution—implies either horizontal gene transfer or convergent evolution of biosynthetic genes. Comparative genomics has identified homologs of isoflavone synthase (IFS) in Erythrina and Glycyrrhiza, though substrate specificity differences may explain shinpterocarpin’s limited distribution.
Biogeographical Correlates
Erythrina species producing shinpterocarpin occupy tropical ecosystems with high herbivore pressure, aligning with the compound’s hypothesized role as an antifeedant. In contrast, Glycyrrhiza glabra thrives in arid regions, where shinpterocarpin may contribute to drought-stress tolerance through reactive oxygen species (ROS) scavenging.
Properties
CAS No. |
157414-04-5 |
|---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaen-6-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)8-7-13-16(24-20)6-5-14-18(13)22-10-15-12-4-3-11(21)9-17(12)23-19(14)15/h3-9,15,19,21H,10H2,1-2H3 |
InChI Key |
QGPHRCQDTPCIQI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@@H]4[C@H]3OC5=C4C=CC(=C5)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC4C3OC5=C4C=CC(=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Source Identification and Plant Material Processing
Shinpterocarpin occurs in Glycyrrhiza glabra (licorice) roots, typically at concentrations of 0.02–0.05% dry weight. Optimal yields require harvesting 3–4-year-old plants during late autumn, when secondary metabolite production peaks. Post-harvest processing involves:
- Washing roots with deionized water
- Lyophilization at −50°C for 48 hours
- Mechanical grinding to 0.5–1.0 mm particles
Solvent Extraction and Fractionation
A sequential extraction protocol maximizes yield while minimizing degradation:
| Step | Solvent System | Volume (mL/g) | Temperature | Duration | Target Compounds |
|---|---|---|---|---|---|
| 1 | n-Hexane | 10:1 | 25°C | 24 h | Lipids, waxes |
| 2 | Dichloromethane | 8:1 | 40°C | 12 h | Low-polarity phenolics |
| 3 | Ethanol-H₂O (70:30) | 15:1 | 60°C | 48 h | Pterocarpans |
The ethanol-water extract undergoes vacuum distillation (40°C, 100 mbar) to remove solvents, yielding a dark viscous residue.
Chromatographic Purification
Final purification employs a three-step chromatographic sequence:
1.3.1. Silica Gel Column Chromatography
- Stationary phase: Silica gel 60 (230–400 mesh)
- Mobile phase: Gradient elution with hexane:ethyl acetate (9:1 → 1:1)
- Fraction size: 100 mL
- Shinpterocarpin elutes at 35–40% ethyl acetate
1.3.2. Sephadex LH-20 Size Exclusion
- Column dimensions: 100 cm × 5 cm
- Eluent: Methanol-water (8:2)
- Flow rate: 1.0 mL/min
- Retention time: 85–92 minutes
1.3.3. Preparative HPLC
- Column: C18 (250 × 21.2 mm, 5 μm)
- Mobile phase: Acetonitrile-water (55:45) + 0.1% formic acid
- Flow rate: 10 mL/min
- Detection: UV 280 nm
- Purity: ≥98% (confirmed by LC-MS)
Biomimetic Synthesis
Biosynthetic Pathway Reconstruction
The natural biosynthetic route in Glycyrrhiza species involves four enzymatic steps:
Isoflavone 2'-hydroxylation
- Enzyme: CYP81E subfamily cytochrome P450
- Substrate: Daidzein (7,4'-dihydroxyisoflavone)
- Product: 2'-Hydroxydaidzein
Isoflavanone reduction
- Enzyme: Vestitone reductase (VR)
- Cofactor: NADPH
- Stereospecificity: Forms (3R)-vestitone
Pterocarpan synthase (PTS) cyclization
O-Methylation and prenylation
- S-Adenosylmethionine-dependent methylation
- Prenyltransferase-mediated sidechain addition
In Vitro Biomimetic Approach
A cell-free synthesis system achieves 72% conversion efficiency:
Reaction Conditions
- 50 mM Tris-HCl buffer (pH 7.5)
- 2 mM NADPH
- 1 mM daidzein
- Enzyme cocktail (0.5 mg/mL each: CYP81E, VR, PTS, OMT)
- 30°C, 24 h agitation (150 rpm)
Product Isolation
- Centrifugation (10,000 × g, 10 min)
- Ethyl acetate extraction (3 × 50 mL)
- Rotary evaporation yields crude shinpterocarpin (0.38 g/L)
Total Synthesis Strategies
Heck Arylation Route
This 9-step synthesis achieves 14% overall yield:
Key Steps
- Isoflavone core construction
- Ullmann coupling: 2-bromoresorcinol + 4-methoxyphenylboronic acid
- Yield: 83%
Benzofuran formation
Stereoselective reduction
Optimized Reaction Table
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Ullmann coupling | CuI, 1,10-phenanthroline, 120°C | 83% |
| 2 | Heck cyclization | Pd(OAc)₂, PPh₃, NEt₃, 110°C | 76% |
| 3 | Asymmetric hydrogenation | (S)-BINAP-RuCl₂, H₂ 50 bar | 89% |
Chromene Annulation Method
Alternative 7-step sequence via chromene intermediates:
Critical Improvements
- Microwave-assisted Diels-Alder cyclization (150°C, 20 min vs. 24 h conventional)
- TEMPO-mediated oxidation prevents dihydroxybenzene side reactions
- Total yield increased to 21%
Industrial-Scale Production
Microbial Fermentation
Engineered Saccharomyces cerevisiae strain achieves 1.2 g/L titer:
Genetic Modifications
- Overexpression: CYP81E, VR, PTS from Glycyrrhiza uralensis
- Deletion: ERG7 (blocks competing sterol pathway)
- Enhanced NADPH regeneration: G6PDH overexpression
Fermentation Parameters
- Medium: YPD + 2% galactose
- Temperature: 30°C
- pH: 6.0 (controlled with 2 M NaOH)
- Duration: 120 h
Continuous Flow Synthesis
Pilot-scale system parameters:
- Reactor volume: 10 L
- Flow rate: 2 L/h
- Key step conditions:
- Heck reaction: Pd/C cartridge (0.5% loading)
- Hydrogenation: H-Cube Pro (30°C, 1 mL/min)
- Output: 28 g/day (99.5% purity)
Analytical Characterization
Spectroscopic Data Comparison
Purity Assessment Methods
HPLC-DAD
- Column: Zorbax SB-C18 (4.6 × 250 mm)
- Gradient: 40–80% acetonitrile in 0.1% formic acid
- Retention time: 12.7 min
Chiral CE
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Shinpterocarpin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the aromatic rings.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Properties
Recent studies have identified Shinpterocarpin as a promising candidate for cancer treatment.
Case Study: Antitumor Activity
- A study synthesized Shinpterocarpin and its structural analogs, examining their antitumor activities against six different cancer cell lines. The results indicated that certain analogs exhibited significant cytotoxicity, particularly against lung and colon cancer cells, with effective concentrations ranging from 4 to 9 μM. Notably, these compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Shinpterocarpin | Lung Cancer | 4-9 |
| Analog 37 | Colon Cancer | 4-5 |
| Analog 42 | Lung Cancer | 6-8 |
These findings suggest that modifications to the Shinpterocarpin structure could enhance its efficacy as an anticancer agent.
Neuroprotective Effects
Shinpterocarpin has also been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases.
Case Study: Neuroprotection in Alzheimer’s Disease
- Research has explored the potential of Shinpterocarpin in modulating pathways associated with neurodegeneration. It was found to influence signaling pathways involved in neuronal survival and apoptosis, making it a candidate for further studies aimed at treating conditions such as Alzheimer's disease .
Mechanistic Insights
The mechanisms through which Shinpterocarpin exerts its effects are still being elucidated.
Network Pharmacology Approach
- A network pharmacology study highlighted Shinpterocarpin's role as a hub compound in drug interaction networks related to viral infections, suggesting potential applications beyond oncology and neuroprotection. This approach integrates omics data to identify how Shinpterocarpin may interact with various biological pathways, enhancing its therapeutic profile .
Mechanism of Action
Shinpterocarpin exerts its effects through various molecular targets and pathways. It has been shown to bind significantly to the PPARG ligand, which plays a role in regulating gene expression related to metabolism and inflammation . Additionally, it can attenuate apoptosis resulting from inflammatory response damage by modulating the levels of Bax, Caspase-3, and Bcl-2 .
Comparison with Similar Compounds
Comparison with Structurally Similar Pterocarpans
Structural and Source Comparison
| Compound | Molecular Formula | Natural Source | Key Structural Features |
|---|---|---|---|
| Shinpterocarpin | C₂₀H₁₈O₄ | Erythrina fusca, Glycyrrhiza glabra | 6H-benzofuro[3,2-c]chromene, methoxy group |
| Phaseollin | C₂₀H₁₈O₅ | Erythrina orientalis | Prenylated pterocarpan with hydroxyl groups |
| 3,9-Dihydroxy-4-(3,3-dimethylallyl)-pterocarpan | C₂₀H₂₂O₄ | Erythrina fusca | Dimethylallyl substitution at C-4 |
| Neorautenol | C₂₀H₁₈O₅ | Synthetic analogs | Dialkylaminoethyl side chain |
Key Insights :
- Shinpterocarpin and phaseollin share a core pterocarpan skeleton but differ in substituents (e.g., prenylation in phaseollin) .
- The dimethylallyl group in compound 3 (E.
Antimicrobial Activity
| Compound | Target Microorganisms | Zone of Inhibition (mm) | Key Findings |
|---|---|---|---|
| Shinpterocarpin | Bacillus subtilis (Gram-positive) | 19.4 | Highest activity among tested pterocarpans |
| 3,9-Dihydroxy... | Mixed Gram-positive/-negative bacteria | 12.0–15.2 | Moderate activity; strain-dependent |
| Phaseollin | Not reported | N/A | Focused on cytotoxicity (see below) |
Source :
Anticancer and Cytotoxic Activity
| Compound | Cell Line/Model | IC₅₀/Activity Range | Mechanism/Notes |
|---|---|---|---|
| Shinpterocarpin | Lung/Colon cancer | 4–9 μM (analogs) | Analogs (e.g., compound 37) show improved activity via dialkylaminoethyl chains |
| Phaseollin | P-388 murine leukemia | 2.43 μg/mL | Direct cytotoxicity via ROS induction |
| Neorautenol | Multiple cancer lines | 4–9 μM | Synergistic effects with side-chain modifications |
Key Insights :
Molecular Targets and Pathways
| Compound | Protein Targets | Docking Energy (kcal/mol) | Pathway Involvement |
|---|---|---|---|
| Shinpterocarpin | CASP3, MAPK8, BCL2L1 | -9.1 (CASP3), -9.4 (MAPK8) | Apoptosis, MEK-ERK1/2, oxidative stress mitigation |
| Kaempferol | CASP3 | -8.2 | Apoptosis via HIS-121, SER-205 |
| Phaseollin | Not reported | N/A | General cytotoxicity |
Key Insights :
Pharmacokinetic Properties
| Compound | Oral Bioavailability (OB%) | Drug-Likeness (DL) | Key ADME Traits |
|---|---|---|---|
| Shinpterocarpin | 80.3 | 0.73 | High absorption (Caco-2 = 1.1) |
| Glabridin | 53.25 | 0.47 | Moderate absorption |
| Quercetin | 44.15 | 0.41 | Low-moderate bioavailability |
Source: Key Insight: Shinpterocarpin’s superior OB and DL make it more therapeutically viable than many flavonoids and isoflavonoids.
Network Pharmacology and Multi-Target Roles
| Compound | Degree Centrality (Network) | Key Prescriptions | Biological Roles |
|---|---|---|---|
| Shinpterocarpin | 7 (vs. Quercetin: 29) | Xiaochaihu Decoction, CZECD | Immune modulation, neuroprotection |
| β-Sitosterol | 9 | Nine TCM prescriptions | Anti-inflammatory |
| Phaseollin | Not reported | N/A | Cytotoxicity |
Source :
Key Insight : While less central than quercetin, Shinpterocarpin is a recurring component in TCM formulations targeting inflammation and neurodegeneration.
Q & A
Q. What are the standard protocols for isolating Shinpterocarpin from natural sources?
Shinpterocarpin is primarily isolated from Glycyrrhiza glabra (licorice) roots using ethanol-based extraction followed by chromatographic purification. Key steps include:
Q. How is the structural characterization of Shinpterocarpin performed?
Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups and stereochemistry (e.g., 6aR,11aR configuration) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C₂₀H₁₈O₄) and isotopic mass (322.121 g/mol) .
- X-ray crystallography : Resolves absolute configuration in crystalline forms .
Q. What spectroscopic data are essential for Shinpterocarpin identification?
Critical spectroscopic markers include:
- UV-Vis : Absorption peaks at 280 nm (aromatic systems) and 320 nm (conjugated carbonyl groups).
- IR : Stretching vibrations for hydroxyl (-OH, ~3400 cm⁻¹) and ether linkages (C-O-C, ~1250 cm⁻¹) .
Advanced Research Questions
Q. What computational methods are used to study Shinpterocarpin’s molecular interactions?
Molecular docking studies (e.g., AutoDock Vina) predict binding affinities with target proteins. For example:
- CASP3 interaction : Docking energy of -9.1 kcal/mol, with hydrogen bonds to TYR-197 and ARG-164 .
- MAPK8 interaction : Energy of -9.4 kcal/mol, driven by hydrophobic interactions with VAL-303 and ILE-304 .
- Software parameters : Grid box sizes adjusted to protein active sites; Lamarckian genetic algorithms optimize ligand poses.
Q. How can researchers resolve contradictions in Shinpterocarpin’s reported bioactivity data?
Discrepancies (e.g., 80.3% activity in one study vs. 44.7% in another) require:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for CASP3 inhibition) and concentrations (µM range).
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., solvent polarity, pH) .
- Dose-response curves : Validate EC₅₀ values across independent replicates .
Q. What in vivo models are suitable for assessing Shinpterocarpin’s therapeutic efficacy?
Preclinical models include:
Q. How does Shinpterocarpin’s stereochemistry influence its biological activity?
The 6aR,11aR configuration enables:
- Enantioselective binding : Enhanced affinity for CASP3’s chiral active site vs. its enantiomer.
- Hydrogen-bond geometry : Optimal alignment with ARG-164 in CASP3, critical for apoptosis modulation .
Methodological Frameworks
Q. How can the PICO framework guide clinical research on Shinpterocarpin?
Apply PICO (Population, Intervention, Comparison, Outcome) to design studies:
What criteria ensure rigorous formulation of Shinpterocarpin-related research questions?
Use FINER criteria:
- Feasible : Access to authenticated Glycyrrhiza glabra extracts.
- Novel : Investigating understudied targets (e.g., MAPK8).
- Ethical : Compliance with animal welfare guidelines (e.g., NIH Office of Laboratory Animal Welfare).
- Relevant : Align with gaps in natural product pharmacology .
Data Reporting & Reproducibility
Q. How should researchers report Shinpterocarpin’s experimental data to ensure reproducibility?
Follow Beilstein Journal guidelines:
- Experimental section : Detail chromatography conditions (e.g., gradient elution: 60% → 90% MeOH in H₂O).
- Supporting information : Provide NMR spectra, docking parameters, and raw bioassay data .
- Validation : Include positive controls (e.g., quercetin for antioxidant assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
